molecular formula C6H7NS B8692024 Methanamine, N-(3-thienylmethylene)- CAS No. 124416-00-8

Methanamine, N-(3-thienylmethylene)-

Cat. No.: B8692024
CAS No.: 124416-00-8
M. Wt: 125.19 g/mol
InChI Key: DJFLZFSQBQALTD-UHFFFAOYSA-N
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Description

"Methanamine, N-(3-thienylmethylene)-" is a Schiff base derivative characterized by a methanamine backbone (CH₃NH₂) functionalized with a 3-thienylmethylene group. Schiff bases like this are typically synthesized via condensation reactions between primary amines and carbonyl compounds, forming imine linkages. Such compounds are pivotal in coordination chemistry, catalysis, and polymer science due to their tunable electronic and steric properties .

The 3-thienyl substituent introduces a sulfur-containing heteroaromatic ring, which may enhance conjugation and alter electronic properties compared to phenyl or pyridinyl analogs. This could influence reactivity in cycloadditions, catalytic activity, or stability in synthetic applications .

Properties

CAS No.

124416-00-8

Molecular Formula

C6H7NS

Molecular Weight

125.19 g/mol

IUPAC Name

N-methyl-1-thiophen-3-ylmethanimine

InChI

InChI=1S/C6H7NS/c1-7-4-6-2-3-8-5-6/h2-5H,1H3

InChI Key

DJFLZFSQBQALTD-UHFFFAOYSA-N

Canonical SMILES

CN=CC1=CSC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

The substituent on the methanamine backbone dictates key properties:

Compound Substituent Electronic Effects Key Applications References
N-(Phenylmethylene)methanamine Phenyl (C₆H₅) Electron-neutral aromatic 1,3-Dipolar cycloadditions
N-(Pyridinylmethylene)methanamine Pyridinyl (C₅H₄N) Electron-withdrawing (due to N) Coordination complexes
N-(3-Thienylmethylene)methanamine 3-Thienyl (C₄H₃S) Electron-rich (S conjugation) Hypothesized: Polymer synthesis
N-(Methoxyphenylmethylene)methanamine Methoxyphenyl (C₆H₄OCH₃) Electron-donating (OCH₃) Organocatalysis

Key Observations :

  • Phenyl vs.
  • Pyridinyl vs. Thienyl : Pyridinyl’s electron-withdrawing nature may reduce nucleophilicity at the imine nitrogen, whereas thienyl’s electron-rich system could favor electrophilic interactions .

Reactivity in Cycloaddition Reactions

Schiff bases like N-(phenylmethylene)methanamine are used in 1,3-dipolar cycloadditions with strained alkenes (e.g., cyclopropylidenecyclobutane), yielding spirocyclic isoxazolidines. For example:

  • N-(Phenylmethylene)methanamine reacts with cyclopropylidenecyclobutane to form dispiro[(cyclobutane)isoxazolidine(cyclopropane)] derivatives in high regioselectivity .
  • N-(Pyridinylmethylene)methanamine may exhibit altered regioselectivity due to pyridinyl’s electron-withdrawing effects, though specific data is unavailable.

Theoretical comparison with N-(3-thienylmethylene)methanamine :

  • Thienyl’s electron-rich system could accelerate cycloaddition kinetics compared to phenyl analogs.
  • Thermal rearrangements of cycloadducts (e.g., spiro[cyclopropane]azepinones) might differ due to sulfur’s polarizability .

Stability and Spectral Data

  • N-(Phenylmethylene)methanamine N-oxide : Synthesized via micelle-promoted nitrone formation (86% yield), with stability attributed to phenyl’s hydrophobicity .
  • N-(Methoxyphenylmethylene)methanamine : Characterized by distinct ¹H/¹³C NMR shifts (e.g., δH 8.58 ppm for imine proton) .

Thienyl Derivative Considerations :

  • The thienyl group’s aromaticity would produce unique NMR shifts (e.g., downfield shifts for protons adjacent to sulfur).
  • HRMS data for analogs like (E)-N-(3-methylbenzylidene)methanamine (e.g., m/z 238.1352 [M+H]⁺) suggests comparable molecular ion patterns .

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